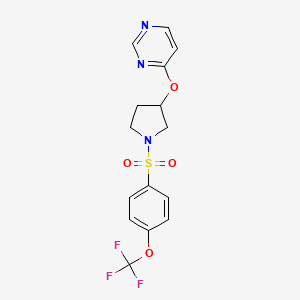

4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

CAS No.: 2034523-20-9

Cat. No.: VC4451578

Molecular Formula: C15H14F3N3O4S

Molecular Weight: 389.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034523-20-9 |

|---|---|

| Molecular Formula | C15H14F3N3O4S |

| Molecular Weight | 389.35 |

| IUPAC Name | 4-[1-[4-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]oxypyrimidine |

| Standard InChI | InChI=1S/C15H14F3N3O4S/c16-15(17,18)25-11-1-3-13(4-2-11)26(22,23)21-8-6-12(9-21)24-14-5-7-19-10-20-14/h1-5,7,10,12H,6,8-9H2 |

| Standard InChI Key | SWRGJPBNPLTIJK-UHFFFAOYSA-N |

| SMILES | C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Introduction

The compound 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic molecule featuring a pyrimidine ring linked to a pyrrolidine moiety via an ether linkage. The presence of a trifluoromethoxyphenyl group attached to the pyrrolidine ring through a sulfonyl group enhances its lipophilicity and potentially its biological activity. This compound belongs to the broader category of nitrogen-containing heterocycles, which are extensively studied for their therapeutic applications.

Synthesis

The synthesis of such compounds typically involves multiple steps, including:

-

Formation of the Pyrrolidine Moiety: This might involve the reaction of a suitable pyrrolidine derivative with a trifluoromethoxyphenyl sulfonyl chloride.

-

Introduction of the Pyrimidine Ring: This could be achieved through a nucleophilic substitution reaction involving a pyrimidine derivative with a suitable leaving group.

-

Etherification: The final step would involve forming the ether linkage between the pyrrolidine and pyrimidine rings.

Biological Activity

Compounds with similar structures often exhibit diverse biological activities, including:

-

Antimicrobial Activity: Due to the presence of heterocyclic rings and electron-withdrawing groups.

-

Anticancer Activity: Potentially through inhibition of specific enzymes or interaction with DNA.

-

Anti-inflammatory Activity: By modulating inflammatory pathways.

Applications

Given its structural features, 4-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine could have potential applications in:

-

Pharmaceuticals: As a lead compound for drug development targeting various diseases.

-

Agrochemicals: Due to its potential biological activity against pests or pathogens.

Research Findings

While specific research findings on this exact compound are not available, related compounds have shown promising results in various biological assays. For instance, compounds with similar heterocyclic structures have demonstrated potent cytotoxicity and selectivity in antiproliferative assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume